Cas no 2228344-27-0 (2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)

2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine
- 2228344-27-0
- EN300-1943733
-
- インチ: 1S/C9H7BrF3N/c1-6(5-10)8-7(9(11,12)13)3-2-4-14-8/h2-4H,1,5H2
- InChIKey: MYPREAPEGFHDLM-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C(C(F)(F)F)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 264.97140g/mol
- どういたいしつりょう: 264.97140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12.9Ų
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943733-5.0g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1943733-10.0g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1943733-1.0g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1943733-0.5g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1943733-5g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1943733-10g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1943733-0.1g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1943733-2.5g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1943733-0.25g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1943733-1g |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine |
2228344-27-0 | 1g |
$1214.0 | 2023-09-17 |
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2228344-27-0)
The compound 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine, identified by its CAS No. 2228344-27-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule features a unique combination of a pyridine ring, a trifluoromethyl group, and a bromopropenyl side chain, making it a versatile intermediate for various synthetic applications. Its structural complexity and functional groups contribute to its relevance in modern drug discovery and material science.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and bioavailability, which are critical properties in pharmaceutical development. The presence of the trifluoromethyl group in 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine aligns with this trend, as it often improves the compound's lipophilicity and binding affinity to biological targets. Researchers are particularly interested in exploring its potential as a building block for kinase inhibitors and GPCR modulators, which are hot topics in the search for new therapeutics.
The bromopropenyl moiety in this compound offers additional synthetic utility, enabling cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These transformations are pivotal in constructing complex molecular architectures, a common requirement in the synthesis of agrochemicals and specialty chemicals. Moreover, the compound's reactivity profile makes it a candidate for click chemistry applications, a rapidly growing area in bioconjugation and materials science.
From an industrial perspective, 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine is valued for its role in the development of high-performance materials. Its incorporation into polymers and coatings can impart desirable properties such as thermal stability and chemical resistance. This aligns with the increasing focus on sustainable materials and green chemistry, as industries seek alternatives to traditional, less environmentally friendly compounds.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for its application in sensitive research and development processes. The compound's stability under various conditions is also a subject of study, as it influences storage and handling protocols.
In the context of drug discovery, 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine is often explored for its potential to serve as a pharmacophore in novel therapeutic agents. Its modular structure allows for facile derivatization, enabling medicinal chemists to optimize activity and selectivity. This is particularly relevant in the development of targeted therapies for diseases such as cancer and inflammatory disorders, where precision and efficacy are paramount.
The compound's relevance extends to academic research, where it is used as a model substrate to study reaction mechanisms and catalytic processes. Its well-defined reactivity makes it a valuable tool for teaching and method development, contributing to the advancement of synthetic methodology. This dual role in both applied and fundamental research underscores its importance in the chemical sciences.
As the scientific community continues to explore the potential of 2-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine, its applications are likely to expand further. Innovations in catalysis and process chemistry may unlock new synthetic routes, enhancing its accessibility and utility. For now, it remains a compound of significant interest, bridging the gap between theoretical research and practical applications in multiple industries.
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